(+/-)-Hypophyllanthin

Descripción general

Descripción

(+/-)-Hypophyllanthin is a lignan compound found primarily in the plant species Phyllanthus amarus. This compound is known for its significant biological activities, including antioxidant, anti-inflammatory, and hepatoprotective properties. It is often studied for its potential therapeutic applications in various diseases.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of (+/-)-Hypophyllanthin involves several steps, typically starting from simpler organic molecules. One common synthetic route includes the following steps:

Formation of the core structure: This involves the coupling of two phenylpropanoid units through oxidative coupling reactions.

Functional group modifications: Introduction of methoxy and hydroxyl groups at specific positions on the aromatic rings.

Purification: The final product is purified using techniques such as column chromatography.

Industrial Production Methods

Industrial production of this compound often involves extraction from natural sources, particularly from Phyllanthus amarus. The process includes:

Plant material collection: Harvesting the plant at the optimal time to ensure maximum yield.

Extraction: Using solvents like ethanol or methanol to extract the lignans from the plant material.

Purification: Further purification using techniques like high-performance liquid chromatography (HPLC) to obtain high-purity this compound.

Análisis De Reacciones Químicas

Types of Reactions

(+/-)-Hypophyllanthin undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form quinones or other oxidized derivatives.

Reduction: Reduction reactions can convert it into more reduced forms, often altering its biological activity.

Substitution: Electrophilic and nucleophilic substitution reactions can introduce new functional groups into the molecule.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under acidic conditions.

Reduction: Reagents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).

Substitution: Various halogenating agents or nucleophiles depending on the desired substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of quinones, while reduction can yield more saturated lignan derivatives.

Aplicaciones Científicas De Investigación

Pharmacological Properties

Hypophyllanthin exhibits a range of pharmacological activities, which include:

- Immunomodulation : It has been shown to enhance immune responses, making it a candidate for therapies aimed at immune-related disorders .

- Anti-inflammatory Effects : Research indicates that hypophyllanthin can reduce inflammation, which is crucial for treating conditions such as arthritis and other inflammatory diseases .

- Hepatoprotection : Studies have demonstrated its protective effects on the liver, suggesting potential use in treating liver diseases .

- Anticancer Activity : Hypophyllanthin has exhibited cytotoxic effects against various cancer cell lines, including K-562 cells, indicating its potential as an anticancer agent .

- Anti-allergic and Anti-hypertensive Properties : The compound shows promise in managing allergic reactions and hypertension .

Immunomodulatory Effects

A study conducted on animal models demonstrated that hypophyllanthin administration led to enhanced immune responses, indicating its potential in developing therapies for autoimmune diseases .

Anticancer Studies

Research involving Phyllanthus amarus extracts revealed that hypophyllanthin significantly inhibited tumor growth in Swiss albino mice, showcasing its anticancer properties. The study highlighted its mechanism as a potent inducer of apoptosis in cancer cells .

Hepatoprotective Effects

A pharmacokinetic study indicated that hypophyllanthin could protect against liver damage induced by toxic substances, supporting its use in hepatoprotective formulations .

Quantitative Analysis

The following table summarizes the concentration of hypophyllanthin in different Phyllanthus species and their associated pharmacological activities:

| Species | Hypophyllanthin Concentration (w/w) | Pharmacological Activity |

|---|---|---|

| Phyllanthus amarus | 0.383% | Anticancer, hepatoprotective |

| Phyllanthus niruri | 0.220% | Anti-inflammatory, immunomodulatory |

| Phyllanthus maderaspatensis | 0.013% | Antioxidant |

Mecanismo De Acción

The mechanism of action of (+/-)-Hypophyllanthin involves several molecular targets and pathways:

Antioxidant activity: It scavenges free radicals and reduces oxidative stress by donating electrons.

Anti-inflammatory effects: Inhibits the production of pro-inflammatory cytokines and enzymes like cyclooxygenase (COX).

Hepatoprotective effects: Enhances the activity of detoxifying enzymes and protects liver cells from damage.

Comparación Con Compuestos Similares

(+/-)-Hypophyllanthin can be compared with other lignans such as:

Phyllanthin: Another lignan from Phyllanthus species with similar but distinct biological activities.

Sesamin: Found in sesame seeds, known for its antioxidant and anti-inflammatory properties.

Podophyllotoxin: A lignan used in cancer treatment, structurally similar but with different biological effects.

The uniqueness of this compound lies in its specific combination of antioxidant, anti-inflammatory, and hepatoprotective properties, making it a valuable compound for various research and therapeutic applications.

Actividad Biológica

(+/-)-Hypophyllanthin is a significant lignan derived from various species of the Phyllanthus plant, particularly Phyllanthus niruri. This compound has garnered attention for its diverse pharmacological activities, including anti-inflammatory, hepatoprotective, immunomodulatory, anti-tumor, and anti-allergic properties. This article reviews the biological activity of hypophyllanthin, supported by recent research findings and case studies.

Pharmacological Properties

Recent studies have extensively documented the pharmacological activities of hypophyllanthin. The following table summarizes key biological activities and their associated mechanisms:

- Anti-inflammatory Effects : Hypophyllanthin exhibits potent anti-inflammatory properties by inhibiting the expression of pro-inflammatory cytokines such as TNF-α and IL-6. Studies suggest that it may modulate signaling pathways involving NF-κB and MAPK, which are crucial in the inflammatory response .

- Hepatoprotective Activity : Research indicates that hypophyllanthin protects liver cells from oxidative stress and damage caused by toxins. Its antioxidant properties help in scavenging free radicals, thereby reducing liver injury .

- Immunomodulation : Hypophyllanthin has been shown to enhance immune responses by promoting the proliferation of lymphocytes and modulating cytokine production. This activity is particularly relevant in autoimmune diseases where immune regulation is critical .

- Anti-cancer Properties : The compound has demonstrated significant anti-cancer effects in various studies. For instance, it enhances the efficacy of doxorubicin in breast cancer cells by promoting apoptosis and inhibiting cell migration through the suppression of the N-cadherin/β-catenin signaling pathway .

- Anti-allergic Effects : Hypophyllanthin's ability to inhibit histamine release from mast cells suggests its potential use in treating allergic conditions .

Case Studies

Several case studies highlight the therapeutic potential of hypophyllanthin:

- A study on Phyllanthus niruri extracts showed that hypophyllanthin significantly reduced tumor size in animal models of breast cancer when used alongside conventional chemotherapeutics .

- Clinical observations noted improvements in liver function tests among patients with hepatitis when treated with extracts containing hypophyllanthin .

Propiedades

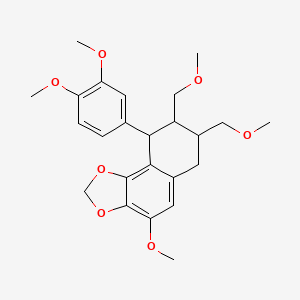

IUPAC Name |

9-(3,4-dimethoxyphenyl)-4-methoxy-7,8-bis(methoxymethyl)-6,7,8,9-tetrahydrobenzo[g][1,3]benzodioxole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H30O7/c1-25-11-16-8-15-10-20(29-5)23-24(31-13-30-23)22(15)21(17(16)12-26-2)14-6-7-18(27-3)19(9-14)28-4/h6-7,9-10,16-17,21H,8,11-13H2,1-5H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LBJCUHLNHSKZBW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCC1CC2=CC(=C3C(=C2C(C1COC)C4=CC(=C(C=C4)OC)OC)OCO3)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H30O7 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

430.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.